1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-2-carboxaldehyde
Overview
Description
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-2-carboxaldehyde is a complex organic compound with applications in various scientific fields. Its structure features a combination of boron, nitrogen, and sulfonyl groups, contributing to its unique properties. It's been increasingly studied for its role in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediate pyridine derivatives. Reaction conditions often include palladium-catalyzed coupling reactions, boronate ester formation, and subsequent functional group modifications. Key steps might involve the use of reagents like tetrakis(triphenylphosphine)palladium(0) for coupling reactions and boronic acids for ester formation.
Industrial Production Methods: In industrial settings, the production scale requires optimization of reaction conditions to ensure high yield and purity. This might involve batch or continuous flow processes, with careful control of temperature, pressure, and reagent concentrations. Purification methods like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions including:
Oxidation: Conversion of the aldehyde group to carboxylic acid.
Reduction: Reduction of the aldehyde to the corresponding alcohol.
Substitution: Nucleophilic substitution at the boron or sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Nucleophiles including amines, alcohols, or thiols.
Major Products Formed: The major products depend on the specific reaction and conditions. Oxidation typically yields carboxylic acids, reduction gives alcohols, and substitution products vary based on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-2-carboxaldehyde is utilized in several scientific domains:
Chemistry: As a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research into its potential therapeutic effects or as a precursor in drug synthesis.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound’s effects are typically mediated through its functional groups. The boron group can form stable complexes with other molecules, influencing reactivity. The sulfonyl group can act as an electron-withdrawing group, modifying the electronic properties of the molecule. The aldehyde group allows for further chemical modifications, making it a versatile intermediate.
Comparison with Similar Compounds
Unique Aspects: Compared to other boron-containing compounds, this molecule's combination of sulfonyl and pyrrolopyridine groups grants it unique reactivity and potential biological activity.
Similar Compounds
Boronic acids and esters.
Sulfonyl-substituted pyridine derivatives.
Pyrrolopyridine-based compounds.
The blend of functional groups in this compound makes it distinct, offering unique opportunities for further chemical and biological research.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-10-11-22-18-16(17)12-14(13-24)23(18)29(25,26)15-8-6-5-7-9-15/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTATUWFXLPFQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108901 | |
Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-60-7 | |
Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942920-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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